N-((1-phenylpyrrolidin-2-yl)methyl)-2-(m-tolyl)acetamide
Description
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-16-7-5-8-17(13-16)14-20(23)21-15-19-11-6-12-22(19)18-9-3-2-4-10-18/h2-5,7-10,13,19H,6,11-12,14-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTCEKYXSZUDCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2CCCN2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-phenylpyrrolidin-2-yl)methyl)-2-(m-tolyl)acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the Tolyl Group: The tolyl group is attached through a similar Friedel-Crafts alkylation reaction using toluene and an appropriate alkyl halide.
Formation of the Amide Bond: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to enhance the efficiency and selectivity of the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: N-((1-phenylpyrrolidin-2-yl)methyl)-2-(m-tolyl)acetamide can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((1-phenylpyrrolidin-2-yl)methyl)-2-(m-tolyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on the central nervous system and its potential as a therapeutic agent.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-((1-phenylpyrrolidin-2-yl)methyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Core Backbone and Substituent Diversity
The target compound shares the N-(m-tolyl)acetamide backbone with several analogs, but its pyrrolidine-phenyl substituent distinguishes it from other derivatives:
- Pyrimidine/Pyridine Derivatives: Compounds like 2-{[4-Phenyl-6-(phenylthio)pyridin-2-yl]thio}-N-(m-tolyl)acetamide (2m) () replace the pyrrolidine with pyridine or pyrimidine rings, introducing sulfur-linked aromatic groups.
- Pyrimidinone Derivatives: N-(1-(6-Ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(m-tolyl)acetamide (36) () features a pyrimidinone core, which introduces hydrogen-bonding sites (C=O and NH) critical for enzyme inhibition.
- Cyclobutane Derivatives : 2-[(1S,3S)-3-Acetyl-2,2-dimethylcyclobutyl]-N-(m-tolyl)acetamide () incorporates a rigid cyclobutane ring, contrasting with the flexible pyrrolidine in the target compound.
Key Structural Parameters
- Dihedral Angles : In naphthalene-containing analogs (e.g., N-[(2-hydroxynaphthalen-1-yl)(m-tolyl)methyl]acetamide), the dihedral angle between aromatic rings ranges from 78.32° to 84.70°, influencing molecular packing and intermolecular interactions . The target compound’s pyrrolidine-phenyl group may adopt similar angles, affecting binding pocket compatibility.
- Hydrogen Bonding : The acetamide NH and carbonyl groups in all analogs participate in hydrogen bonding, stabilizing crystal structures or enzyme interactions .
Physicochemical Properties
The target compound’s pyrrolidine moiety may improve solubility compared to rigid pyridine analogs.
Biological Activity
N-((1-phenylpyrrolidin-2-yl)methyl)-2-(m-tolyl)acetamide, also known as CAS No. 1796971-15-7, is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by relevant studies and data.
Chemical Structure and Properties
This compound features a unique molecular structure that includes a pyrrolidine ring, a phenyl group, and a meta-tolyl group. Its molecular formula is with a molecular weight of approximately 308.41 g/mol .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions under acidic or basic conditions.
- Friedel-Crafts Alkylation : The phenyl and tolyl groups are introduced via Friedel-Crafts reactions using appropriate alkyl halides.
- Amide Bond Formation : The final step involves the reaction with acetic anhydride or acetyl chloride to form the amide linkage.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the central nervous system (CNS). The compound may modulate neurotransmitter systems, potentially influencing behaviors related to anxiety, depression, and seizure activity.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of related pyrrolidine derivatives. For instance, compounds designed as analogs of pyrrolidine derivatives exhibited significant activity in animal models of epilepsy. These studies utilized models such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to evaluate efficacy .
Table 1: Anticonvulsant Activity of Pyrrolidine Derivatives
| Compound ID | Dose (mg/kg) | MES Protection | scPTZ Protection |
|---|---|---|---|
| 12 | 100 | Yes | No |
| 14 | 100 | Yes | Yes |
| 19 | 300 | Yes | Yes |
| 24 | 100 | No | Yes |
Note: Data extracted from pharmacological studies on related compounds .
Medicinal Chemistry
This compound is being investigated for its potential therapeutic effects. Its ability to interact with CNS targets makes it a candidate for developing treatments for neurological disorders.
Research Applications
The compound serves as an intermediate in organic synthesis, contributing to the development of more complex molecules. Its unique chemical structure allows researchers to explore new synthetic methodologies and applications in materials science .
Case Studies
Several case studies have examined the pharmacological profiles of similar compounds:
- Anticonvulsant Screening : A study evaluated various derivatives for their protective effects against seizures induced by electrical stimulation (MES). Results indicated that specific structural modifications significantly enhanced anticonvulsant efficacy.
- Neurotoxicity Assessment : Acute neurological toxicity was assessed using the rotarod test, which measures motor coordination in animal models. Compounds with higher lipophilicity tended to show delayed onset but prolonged action against seizures .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-((1-phenylpyrrolidin-2-yl)methyl)-2-(m-tolyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions, starting with condensation of the pyrrolidine and tolyl acetamide precursors. Critical parameters include:
- Temperature control : Elevated temperatures (70–90°C) for amide bond formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Purification : Column chromatography or recrystallization ensures >95% purity .
- Optimization : Use design-of-experiment (DoE) approaches to balance yield and purity, adjusting reactant stoichiometry and catalyst loading .
Q. Which spectroscopic techniques are essential for characterizing this compound’s purity and structure?
- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via H and C NMR (e.g., methyl group splitting in m-tolyl at δ 2.3 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 365.2) .
- Infrared (IR) Spectroscopy : Identify amide C=O stretching (~1650 cm) and aromatic C-H bending (~750 cm) .
Q. What are the solubility and stability profiles of this compound under varying conditions?
- Solubility : High in ethanol and DMSO (>50 mg/mL), low in aqueous buffers (<1 mg/mL) .
- Stability : Degrades at pH < 3 or > 10; store at 4°C in inert atmosphere to prevent oxidation .
Q. How can the stereochemistry and crystal structure be confirmed?
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., orthorhombic Pbca space group, validated via R-factor < 0.08) .
- Chiral HPLC : Separate enantiomers using cellulose-based columns .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve pharmacological profiles?
- Functional group modifications : Replace m-tolyl with halogenated analogs (e.g., 4-fluorophenyl) to enhance receptor binding .
- Bioactivity assays : Test derivatives in vitro against target enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization .
- Data analysis : Corrogate substituent electronic effects (Hammett σ values) with IC trends .
Q. What in silico approaches predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding poses in receptor pockets (e.g., dopamine D2 receptor) .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability over 100 ns trajectories (GROMACS/AMBER) .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors using Schrödinger Phase .
Q. How can contradictions in biological activity data across studies be resolved?
- Reproducibility checks : Validate assay protocols (e.g., cell line viability, ATP levels in MTT assays) .
- Variable standardization : Control for solvent (DMSO concentration <0.1%) and incubation time .
- Meta-analysis : Pool data from orthogonal assays (e.g., SPR vs. fluorescence) to confirm target engagement .
Q. What strategies mitigate toxicity while maintaining efficacy in preclinical models?
- Structural analogs : Introduce hydrophilic groups (e.g., hydroxyl) to reduce hepatotoxicity .
- In vitro toxicity screening : Assess CYP450 inhibition and mitochondrial membrane potential in HepG2 cells .
- Pharmacokinetic optimization : Adjust logP (<3) via prodrug design (e.g., ester prodrugs for enhanced solubility) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
